molecular formula C15H15NO3 B13800781 (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

Cat. No.: B13800781
M. Wt: 257.28 g/mol
InChI Key: CQJNEJKGCVYECU-YXMPFFBPSA-N
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Description

(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple stereocenters and an epoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione typically involves the reaction of cis-norbornene-exo-2,3-dicarboximide with various reagents under controlled conditions. One common method involves the use of palladium on carbon as a catalyst in methanol, with the reaction being carried out under hydrogen at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione lies in its specific stereochemistry and the presence of the epoxy group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C15H15NO3/c1-15-11-8-7-10(19-11)12(15)13(17)16(14(15)18)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+,12+,15+/m1/s1

InChI Key

CQJNEJKGCVYECU-YXMPFFBPSA-N

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)N(C2=O)C4=CC=CC=C4)O3

Canonical SMILES

CC12C3CCC(C1C(=O)N(C2=O)C4=CC=CC=C4)O3

Origin of Product

United States

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